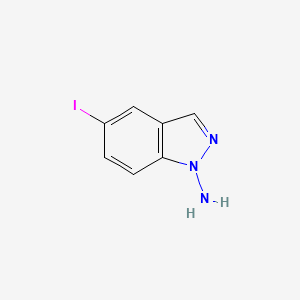![molecular formula C8H8ClNO2 B14854801 1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound features a pyridine ring substituted with a chloromethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone can be achieved through various methods. One common approach involves the chloromethylation of pyridine derivatives. For instance, treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst in dichloromethane (CH2Cl2) yields chloromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one: This compound has a similar structure but features a pyran ring instead of a pyridine ring.
Chloromethyl Substituted Aromatic Compounds: These compounds share the chloromethyl functional group and undergo similar chemical reactions.
Uniqueness
1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-acetyl-6-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-3-2-6(4-9)10-8(7)12/h2-3H,4H2,1H3,(H,10,12) |
Clave InChI |
DRSIVNWVRJCWLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(NC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)


